molecular formula C27H23NO5 B15097212 (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione

Cat. No.: B15097212
M. Wt: 441.5 g/mol
InChI Key: XAQMSBZBCBDDOU-WJTDDFOZSA-N
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Description

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a pyrrolidine ring, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydro-1,4-benzodioxin with appropriate aldehydes and ketones under acidic or basic conditions to form the intermediate compounds. These intermediates are then subjected to cyclization reactions to form the pyrrolidine ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction pathways and alteration of gene expression .

Properties

Molecular Formula

C27H23NO5

Molecular Weight

441.5 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H23NO5/c29-25(20-11-12-21-22(17-20)33-16-15-32-21)23-24(19-9-5-2-6-10-19)28(27(31)26(23)30)14-13-18-7-3-1-4-8-18/h1-12,17,24,29H,13-16H2/b25-23+

InChI Key

XAQMSBZBCBDDOU-WJTDDFOZSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=CC=C5)/O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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